molecular formula C12H15FN2O3 B2596664 (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol CAS No. 1233955-41-3

(1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol

Cat. No.: B2596664
CAS No.: 1233955-41-3
M. Wt: 254.261
InChI Key: CKXHBHHSQNEOGP-KYZUINATSA-N
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Description

(1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol is a chiral compound with significant potential in various scientific fields. It features a cyclohexanol core substituted with a 3-fluoro-2-nitrophenylamino group. The compound’s stereochemistry is defined by the (1R,4R) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and 3-fluoro-2-nitroaniline.

    Reductive Amination: Cyclohexanone undergoes reductive amination with 3-fluoro-2-nitroaniline in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst.

    Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (1R,4R) enantiomer.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to enhance yield and purity.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The nitro group can be reduced to an amino group using reagents like palladium on carbon with hydrogen gas or iron powder with hydrochloric acid.

    Substitution: The fluoro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or Dess-Martin periodinane.

    Reduction: Palladium on carbon with hydrogen gas, iron powder with hydrochloric acid, or lithium aluminum hydride.

    Substitution: Sodium hydride, potassium tert-butoxide, or cesium carbonate in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.

Major Products:

    Oxidation: Formation of cyclohexanone or cyclohexanal derivatives.

    Reduction: Formation of 3-fluoro-2-aminophenylamino derivatives.

    Substitution: Formation of various substituted cyclohexanol derivatives depending on the nucleophile used.

Scientific Research Applications

(1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

    (1R,4R)-4-(3-Chloro-2-nitrophenylamino)cyclohexanol: Similar structure with a chloro substituent instead of a fluoro group.

    (1R,4R)-4-(3-Bromo-2-nitrophenylamino)cyclohexanol: Similar structure with a bromo substituent instead of a fluoro group.

    (1R,4R)-4-(3-Methyl-2-nitrophenylamino)cyclohexanol: Similar structure with a methyl substituent instead of a fluoro group.

Uniqueness: (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol is unique due to the presence of the fluoro group, which can influence its reactivity, binding affinity, and pharmacological properties. The fluoro substituent often enhances metabolic stability and bioavailability compared to other halogen or alkyl substituents.

Properties

IUPAC Name

4-(3-fluoro-2-nitroanilino)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O3/c13-10-2-1-3-11(12(10)15(17)18)14-8-4-6-9(16)7-5-8/h1-3,8-9,14,16H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXHBHHSQNEOGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC2=C(C(=CC=C2)F)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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